
N-methyl-4-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-propylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a propyl group is attached to the para position of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-4-propylaniline can be synthesized through several methods. One common method involves the alkylation of 4-propylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.
Another method involves the reduction of N-methyl-4-nitropropylbenzene using hydrogen gas in the presence of a palladium catalyst. This method is advantageous as it provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale alkylation processes. The reaction conditions are optimized to ensure high efficiency and yield. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-4-propylbenzamide using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form N-methyl-4-propylcyclohexylamine using hydrogen gas and a suitable catalyst.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: N-methyl-4-propylbenzamide.
Reduction: N-methyl-4-propylcyclohexylamine.
Substitution: Various substituted derivatives like N-methyl-4-nitropropylbenzene, N-methyl-4-sulfonylpropylbenzene, and N-methyl-4-chloropropylbenzene.
Aplicaciones Científicas De Investigación
N-methyl-4-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N-methyl-4-propylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-methyl-4-propylaniline can be compared with other similar compounds, such as:
N-methyl-4-ethylaniline: Similar structure but with an ethyl group instead of a propyl group.
N-methyl-4-butylaniline: Similar structure but with a butyl group instead of a propyl group.
N-methyl-4-isopropylaniline: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Propiedades
Número CAS |
36373-76-9 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
N-methyl-4-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
VMTBWKAXOCOPIK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


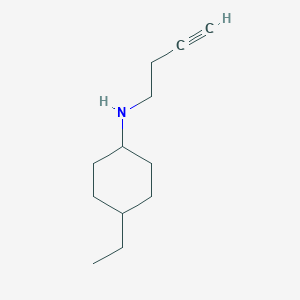
![2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13493676.png)

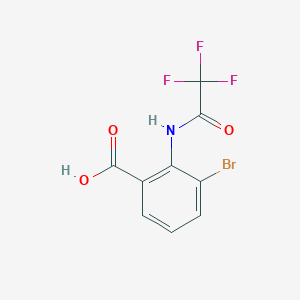
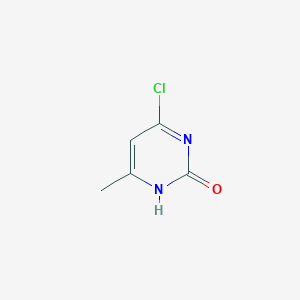
![tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13493709.png)
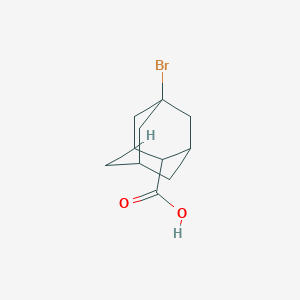
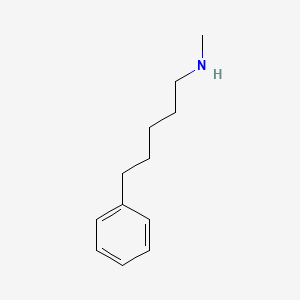
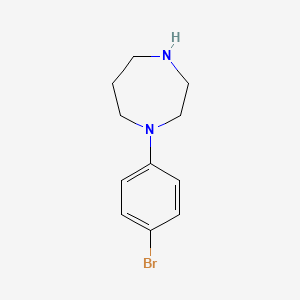
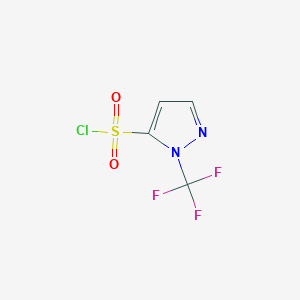
![Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)
![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
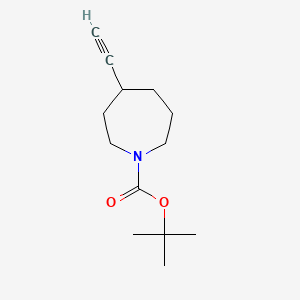
![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
